molecular formula C9H19NO3S B13489975 3-(Cyclohexyloxy)propane-1-sulfonamide

3-(Cyclohexyloxy)propane-1-sulfonamide

Cat. No.: B13489975
M. Wt: 221.32 g/mol
InChI Key: OBENIRJNBHTHDI-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)propane-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a propane chain, which is further substituted with a cyclohexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexyloxy)propane-1-sulfonamide typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with cyclohexanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclohexanol displaces the chloride ion, forming the desired sulfonamide.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been reported to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclohexyloxy)propane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides, which can further react with amines to produce sulfonamides.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-(Cyclohexyloxy)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfonamide-based compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It serves as a scaffold for the development of new drugs, especially those targeting bacterial infections.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)propane-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    N-(Cyclohexyloxy)benzenesulfonamide: Similar structure but with a benzene ring instead of a propane chain.

Uniqueness: 3-(Cyclohexyloxy)propane-1-sulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its cyclohexyloxy group provides steric hindrance, affecting its reactivity and interaction with biological targets .

Properties

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

3-cyclohexyloxypropane-1-sulfonamide

InChI

InChI=1S/C9H19NO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h9H,1-8H2,(H2,10,11,12)

InChI Key

OBENIRJNBHTHDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OCCCS(=O)(=O)N

Origin of Product

United States

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